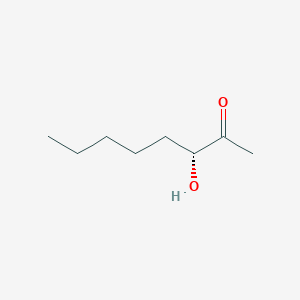
4-Hydroxy-2-pyrrolidone
Descripción general
Descripción
4-Hydroxy-2-pyrrolidone is a natural product found in Amanita muscaria . It is an important building block found in many bioactive compounds like streptopyrrolidine . It can be used as an intermediate in the synthesis of various γ-amino acids (GABA) and substituted 2-pyrrolidinones like cynometrine and cynodine .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-pyrrolidone can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the reductive amination of levulinic acid has been used to produce cyclic pyrrolidones . Another approach involves the conversion of biogenic acids into pyrrolidones by reaction with amines .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2-pyrrolidone is C4H7NO2 . The InChI code is 1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) . The canonical SMILES representation is C1C(CNC1=O)O .
Chemical Reactions Analysis
4-Hydroxy-2-pyrrolidone can undergo various chemical reactions. For instance, it can be used in the production of N-vinyl-2-pyrrolidones from biogenic acids . The reaction involves the biogenic acid reacting with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts .
Physical And Chemical Properties Analysis
4-Hydroxy-2-pyrrolidone has a molecular weight of 101.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds .
Aplicaciones Científicas De Investigación
Synthesis of Natural Products
4-Hydroxy-2-pyrrolidinone is used in the synthesis of natural products . It’s a key component in the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
Biorenewable Molecule
This compound is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products .
Synthesis of γ-Amino Acids
4-Hydroxy-2-pyrrolidinone can be used as an intermediate in the synthesis of various γ-amino acids (GABA) .
Preparation of Substituted 2-Pyrrolidinones
It’s used in the preparation of substituted 2-pyrrolidinones like cynometrine and cynodine .
Construction of Biologically Significant Derivatives
4-Hydroxy-2-pyrrolidinone can be used as a starting material in the preparation of biologically significant pyrrolo [1,2:1′,2′]azepino [5,6- b ]indole derivatives .
Synthesis of Polyketides
These pyrones as polyketides are widespread in Nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
Mecanismo De Acción
Target of Action
4-Hydroxy-2-pyrrolidone is an important building block found in many bioactive compounds . .
Mode of Action
It’s known that 4-hydroxy-2-pyrrolidone is a polyfunctional molecule that bears several electrophilic and nucleophilic centers, which determine its application in organic synthesis . These properties could potentially influence its interaction with its targets.
Biochemical Pathways
It’s known that 4-hydroxy-2-pyrrolidone is used as an intermediate in the synthesis of various γ-amino acids (gaba) and substituted 2-pyrrolidinones . This suggests that it may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
Its molecular weight is 1011039 , which could potentially influence its bioavailability.
Result of Action
It’s known that 4-hydroxy-2-pyrrolidone is used as an intermediate in the synthesis of various bioactive compounds , suggesting that its action could contribute to the biological activities of these compounds.
Action Environment
It’s known that 4-hydroxy-2-pyrrolidone is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products . This suggests that environmental factors such as the availability of biomass feedstock could potentially influence its production and use.
Safety and Hazards
Safety information for 4-Hydroxy-2-pyrrolidone includes hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
4-Hydroxy-2-pyrrolidone and its derivatives are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . The review focuses on the methodologies for the synthesis of 4-hydroxy-2-pyrrolidone published over the last 20 years . Possible directions for further pyrone ring modification are discussed .
Propiedades
IUPAC Name |
4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGISYQVOGVIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312173 | |
| Record name | 4-Hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-pyrrolidone | |
CAS RN |
25747-41-5, 62624-29-7 | |
| Record name | 4-Hydroxy-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)









![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)

